(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol
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Overview
Description
(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol is a bioactive chemical compoundThe compound has a molecular weight of 385.45 and a molecular formula of C22H27NO5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol involves the reaction of phenol derivatives with N-ethylphenethylamine and fumaric acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol can be compared with other similar compounds, such as:
- Azepexole hydrochloride
- Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compound with morpholine (1:1)
- Potassium clavulanate cellulose
- Tylosin, lactate
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and bioactive properties. Compared to similar compounds, it may exhibit distinct biological activities, stability, and solubility characteristics, making it valuable for specific research and industrial applications .
Properties
CAS No. |
70045-24-8 |
---|---|
Molecular Formula |
C22H27NO5 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol |
InChI |
InChI=1S/C18H23NO.C4H4O4/c1-2-19(13-11-16-7-4-3-5-8-16)14-12-17-9-6-10-18(20)15-17;5-3(6)1-2-4(7)8/h3-10,15,20H,2,11-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
USQBFIHOJXACAX-WLHGVMLRSA-N |
Isomeric SMILES |
CCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Phenol, m-(2-(N-ethylphenethylamino)ethyl)-, fumarate (1:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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